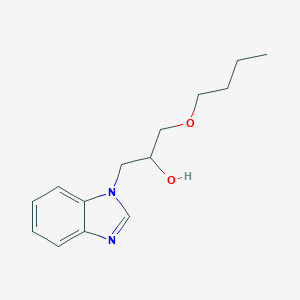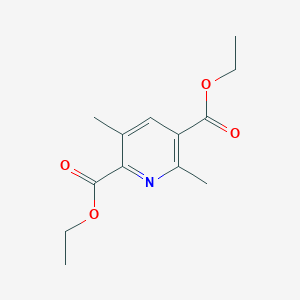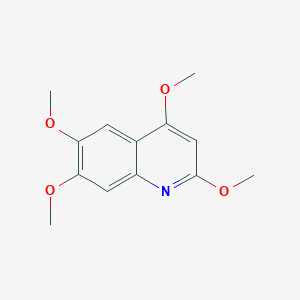![molecular formula C22H18Cl2N2O3 B289262 N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B289262.png)
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide, also known as BMB-4, is a compound that has gained attention in the field of cancer research due to its potential anticancer properties.
Wirkmechanismus
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been found to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of proteins. Myristoylation is a process that adds a myristoyl group to the N-terminus of proteins, which is important for their proper localization and function. Inhibition of NMT by N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide leads to the mislocalization and dysfunction of myristoylated proteins, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for an anticancer agent. N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has also been found to inhibit cell migration and invasion, which are important processes for cancer metastasis. In addition, N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have minimal toxicity to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide in lab experiments is its specificity for NMT inhibition. This allows for the study of the effects of NMT inhibition on cancer cells without affecting other cellular processes. However, a limitation of using N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
Future research on N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide could focus on improving its solubility and bioavailability, as well as investigating its potential for combination therapy with other anticancer agents. Additionally, further studies could be done to elucidate the downstream effects of NMT inhibition by N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide on cancer cells.
Synthesemethoden
The synthesis of N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide involves the reaction of 3,5-dichloro-2-nitrobenzoic acid with 4-methoxybenzoyl chloride to form 3,5-dichloro-2-(4-methoxybenzoyl)nitrobenzene. This intermediate is then reduced to 3,5-dichloro-2-(4-methoxybenzoyl)aniline using iron powder and hydrochloric acid. Finally, the benzamide group is added using benzylamine and triethylamine to form N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been studied for its potential as an anticancer agent. In vitro studies have shown that N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide inhibits tumor growth in mice.
Eigenschaften
Molekularformel |
C22H18Cl2N2O3 |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-29-17-9-7-15(8-10-17)21(27)26-20-18(11-16(23)12-19(20)24)22(28)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
QXZBNVHGDDAANQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C(=O)NCC3=CC=CC=C3)Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)




![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)


